3-(1,1-Difluoroethyl)piperidine-1-carboximidamide

Stereochemistry Medicinal Chemistry Scaffold Design

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide (CAS 2097998-21-3) is a fluorinated piperidine derivative bearing a carboximidamide (guanidine-like) functional group at the 1-position and a 1,1-difluoroethyl substituent at the 3-position of the piperidine ring. With a molecular formula of C₈H₁₅F₂N₃ and a molecular weight of 191.22 g/mol, this compound belongs to the class of fluorinated heterocyclic building blocks widely employed in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.

Molecular Formula C8H15F2N3
Molecular Weight 191.22 g/mol
CAS No. 2097998-21-3
Cat. No. B1477212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Difluoroethyl)piperidine-1-carboximidamide
CAS2097998-21-3
Molecular FormulaC8H15F2N3
Molecular Weight191.22 g/mol
Structural Identifiers
SMILESCC(C1CCCN(C1)C(=N)N)(F)F
InChIInChI=1S/C8H15F2N3/c1-8(9,10)6-3-2-4-13(5-6)7(11)12/h6H,2-5H2,1H3,(H3,11,12)
InChIKeyQEGGCYPSIZMDHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide (CAS 2097998-21-3): Compound Class and Baseline Characteristics for Research Procurement


3-(1,1-Difluoroethyl)piperidine-1-carboximidamide (CAS 2097998-21-3) is a fluorinated piperidine derivative bearing a carboximidamide (guanidine-like) functional group at the 1-position and a 1,1-difluoroethyl substituent at the 3-position of the piperidine ring [1]. With a molecular formula of C₈H₁₅F₂N₃ and a molecular weight of 191.22 g/mol, this compound belongs to the class of fluorinated heterocyclic building blocks widely employed in medicinal chemistry for the development of enzyme inhibitors and receptor modulators . The presence of the 1,1-difluoroethyl group contributes distinctive electronic and steric properties—including modulated basicity, altered lipophilicity, and metabolic stability—that differentiate it from non-fluorinated and alternatively fluorinated analogs within the piperidine-1-carboximidamide series [2].

Why Generic Substitution Fails for 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide: The Limits of In-Class Interchangeability


Piperidine-1-carboximidamide derivatives cannot be treated as interchangeable building blocks, because the position and nature of ring substitution critically alter both physicochemical and pharmacological profiles. For example, the 3-position substitution on the piperidine ring produces a chiral center (undefined atom stereocenter count = 1), whereas the 4-substituted positional isomer is achiral [1][2]. Furthermore, variations in the fluorinated substituent—from difluoromethyl to 1,1-difluoroethyl to trifluoromethyl—produce stepwise changes in predicted lipophilicity (XLogP3), hydrogen-bonding capacity, and steric bulk that directly impact target binding, pharmacokinetics, and synthetic elaboration routes [3]. Substituting one analog for another without rigorous comparative data therefore risks loss of activity, altered selectivity, or failed synthetic campaigns. The quantitative evidence below establishes the specific dimensions along which 3-(1,1-difluoroethyl)piperidine-1-carboximidamide differentiates itself from the most relevant comparators.

Quantitative Differentiation Evidence: 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide vs. Closest Analogs


Positional Isomer Differentiation: 3-(1,1-Difluoroethyl) vs. 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide—Stereochemical and Complexity Differences

The 3-substituted isomer (target compound) possesses an undefined stereocenter at the 3-position of the piperidine ring (Complexity score = 206), whereas the 4-substituted isomer is achiral at the point of substitution (Complexity score = 198) [1][2]. This stereochemical feature means the 3-isomer can be resolved into enantiomers for stereospecific target engagement, providing an additional dimension of molecular recognition not available with the 4-isomer. Both compounds share identical molecular formula (C₈H₁₅F₂N₃), molecular weight (191.22 g/mol), XLogP3 (1.0), Topological Polar Surface Area (53.1 Ų), predicted density (1.29 ± 0.1 g/cm³), and predicted boiling point (242.0 ± 36.0 °C) [1][2][3]. Thus, the differentiation is entirely stereochemical and topological, not physicochemical.

Stereochemistry Medicinal Chemistry Scaffold Design

Lipophilicity Modulation by 1,1-Difluoroethyl vs. Unsubstituted Parent: XLogP3 Comparison of 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide vs. Piperidine-1-carboximidamide

The introduction of the 1,1-difluoroethyl substituent at the 3-position of the piperidine ring increases the predicted lipophilicity from an XLogP3 of approximately 0.2 (unsubstituted piperidine-1-carboximidamide, MW 127.19) to an XLogP3 of 1.0 (target compound, MW 191.22) [1][2]. This represents a ~0.8 log unit increase in predicted partition coefficient, corresponding to roughly a 6.3-fold increase in lipophilicity. The molecular weight increases by 64.03 g/mol (50% increase). The target compound also gains one additional hydrogen bond acceptor (from 2 to 3) due to the fluorine atoms, while maintaining the same number of hydrogen bond donors (2) [1]. These changes shift the compound into a more drug-like lipophilicity range (LogP 1–3) while retaining favorable Rule-of-5 compliance (zero violations) [1].

Lipophilicity ADME Lead Optimization

Fluorination Pattern Comparison: 1,1-Difluoroethyl vs. Difluoromethyl vs. Trifluoromethyl—Predicted Basicity (pKa) Differentiation

The predicted pKa of the carboximidamide (guanidine-like) group is influenced by the electron-withdrawing effect of the fluorinated substituent at the 3-position. The target compound has a predicted pKa of 14.43 ± 0.40, compared to 14.45 ± 0.40 for the 4-positional isomer and approximately 14.54 ± 0.20 for the unsubstituted parent [1][2]. The 3-(trifluoromethyl) analog, with a stronger electron-withdrawing group, is predicted to have a substantially lower pKa of approximately 6.19 ± 0.70 (for a related analog) . While direct head-to-head measured pKa data are not available from primary literature for these specific compounds, the predicted trend indicates that the 1,1-difluoroethyl group exerts a weaker electron-withdrawing effect than trifluoromethyl but stronger than the unsubstituted case, providing a distinct basicity window that may be optimal for specific target interactions requiring a highly basic guanidine moiety with moderate fluorine-induced modulation of charge distribution.

Basicity pKa Fluorine Chemistry Guanidine

Procurement and Cost Comparison: 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide Pricing and Commercial Availability vs. 4-Isomer, 2022–2023 Vendor Data

Both the 3-(1,1-difluoroethyl) and 4-(1,1-difluoroethyl) positional isomers are commercially available from suppliers including TRC (Toronto Research Chemicals) and Life Chemicals, with comparable pricing at the 100 mg and 1 g scales [1][2]. At the 100 mg scale, both isomers are priced at USD 95.00 (TRC, 2022). At the 1 g scale, both are priced at USD 570.00 (TRC, 2022). Life Chemicals offers the 3-isomer in larger quantities (up to 10 g at USD 1,684.00), whereas larger bulk quantities of the 4-isomer from Life Chemicals are not clearly documented in the available listings [1][2]. The 3-isomer is available at 95%+ purity from Life Chemicals (product code F1907-6346) and from TRC (product code D210331), with leyan.com listing it at 98% purity [1]. This parity in pricing and availability means that selection between the two isomers can be driven entirely by the stereochemical and topological requirements of the research program rather than by procurement constraints.

Procurement Cost Analysis Commercial Availability

Rotatable Bond Count and Conformational Flexibility: 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide vs. Unsubstituted Parent and 3-Trifluoromethyl Analog

The target compound has 2 freely rotatable bonds (the C–C bond connecting the difluoroethyl group to the piperidine ring, and the C–N bond connecting the carboximidamide to the piperidine ring), compared to 0 rotatable bonds for the unsubstituted parent piperidine-1-carboximidamide and 1 rotatable bond for the 3-trifluoromethyl analog (which lacks the additional methylene rotor) [1][2]. This increased conformational flexibility may translate into a larger ensemble of accessible conformations for target binding, potentially enabling induced-fit recognition mechanisms not available to the more rigid analogs. Additionally, the target compound has a Topological Polar Surface Area (TPSA) of 53.1 Ų, identical to the 4-isomer and comparable to other piperidine-1-carboximidamide derivatives, indicating that polarity-driven membrane partitioning is conserved across the series [1][3].

Conformational Flexibility Molecular Recognition Entropy

Optimal Application Scenarios for 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide in Drug Discovery and Chemical Biology


Stereospecific Medicinal Chemistry Campaigns Requiring Enantiomeric Differentiation

The presence of an undefined stereocenter at the 3-position (Complexity = 206) makes 3-(1,1-difluoroethyl)piperidine-1-carboximidamide the appropriate choice over the achiral 4-positional isomer (Complexity = 198, no stereocenter) for programs where chirality at the point of piperidine substitution is a determinant of target engagement. Enantiomeric resolution by chiral chromatography or diastereomeric salt formation enables evaluation of individual enantiomers for differential binding affinity, selectivity, and pharmacokinetics [1]. This scenario is common in CNS drug discovery, where stereochemistry frequently governs receptor subtype selectivity.

Lead Optimization Requiring Moderate Lipophilicity with High Guanidine Basicity

With an XLogP3 of 1.0 and a predicted pKa of 14.43 ± 0.40 for the carboximidamide group, the target compound occupies a distinct physicochemical space: it is significantly more lipophilic than the unsubstituted parent (XLogP3 ≈ 0.2) while retaining near-identical high basicity [1]. This profile is suitable for programs targeting intracellular enzymes with acidic active-site residues where a protonated guanidine moiety is required for ionic interactions, but where sufficient membrane permeability (LogP > 0.5) is also necessary. The 3-trifluoromethyl analog, by contrast, suffers from a dramatically reduced pKa (~6.19), which compromises guanidine protonation at physiological pH .

Conformational Flexibility-Driven Induced-Fit Binding Applications

The two rotatable bonds in 3-(1,1-difluoroethyl)piperidine-1-carboximidamide—one connecting the 1,1-difluoroethyl rotor to the piperidine ring and the other linking the carboximidamide group—provide conformational sampling capacity beyond that of the rigid unsubstituted parent (0 rotatable bonds) or the trifluoromethyl analog (~1 rotatable bond) [1]. This property is advantageous when targeting enzymes or receptors that undergo conformational changes upon ligand binding (induced-fit mechanisms), where a broader conformational ensemble increases the probability of productive binding encounters. The fluorine atoms additionally participate in orthogonal multipolar interactions (C–F···H–C, C–F···C=O) that can stabilize specific bound conformations [2].

Large-Scale SAR Campaigns with Comparable Procurement Economics

For structure-activity relationship (SAR) studies requiring gram-scale quantities, the 3-isomer is available at 95%+ purity from Life Chemicals in quantities up to 10 g (USD 1,684 at 10 g scale) and from TRC at 1 g (USD 570) and 500 mg (USD 365) scales [1]. Pricing parity with the 4-isomer at common research scales (100 mg, 500 mg, 1 g) means that procurement cost does not bias isomer selection, allowing decisions to be made purely on the stereochemical and conformational differentiation documented above . Researchers planning multi-gram synthetic elaboration can access the 3-isomer in bulk quantities that are not uniformly documented for the 4-isomer in the same vendor catalogs [1].

Quote Request

Request a Quote for 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.